

SRT3025: A Technical Guide to a Novel Sirtuin-1 Activating Compound

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Compound of Interest

Compound Name: **SRT3025**

Cat. No.: **B3027058**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3025 is a potent, orally bioavailable small-molecule activator of Sirtuin-1 (SIRT1), a NAD⁺-dependent deacetylase implicated in a wide array of cellular processes central to metabolism, inflammation, and aging. Preclinical investigations have demonstrated the therapeutic potential of **SRT3025** in diverse disease models, including atherosclerosis, osteoporosis, Fanconi anemia, and type 2 diabetes. This technical guide provides an in-depth overview of the core scientific data and methodologies related to **SRT3025**, intended to serve as a comprehensive resource for researchers and drug development professionals. The document summarizes key quantitative findings in structured tables, details experimental protocols from pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Compound Information

Property	Value
IUPAC Name	5-(3-methoxypropyl)-2-phenyl-N-(2-{6-[(pyrrolidin-1-yl)methyl]-[1][2]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1,3-thiazole-4-carboxamide
Molecular Formula	C ₃₁ H ₃₁ N ₅ O ₂ S ₂
Molecular Weight	569.74 g/mol
Target	Sirtuin-1 (SIRT1)
Mechanism of Action	Allosteric activator

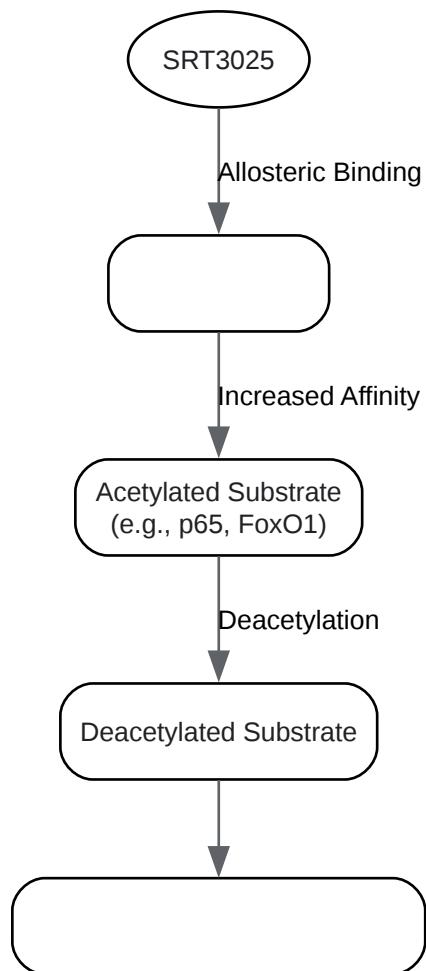
Mechanism of Action and Signaling Pathways

SRT3025 functions as an allosteric activator of SIRT1, binding to a site distinct from the active site to enhance the enzyme's deacetylase activity. This activation is contingent on the presence of a specific glutamic acid residue at position 230 in the SIRT1 protein. Upon activation, SIRT1 deacetylates a multitude of downstream protein targets, thereby modulating various signaling pathways.

General Mechanism of SIRT1 Activation

The binding of **SRT3025** to SIRT1 induces a conformational change that enhances the enzyme's affinity for its substrates, leading to increased deacetylation.

General Mechanism of SRT3025-Mediated SIRT1 Activation

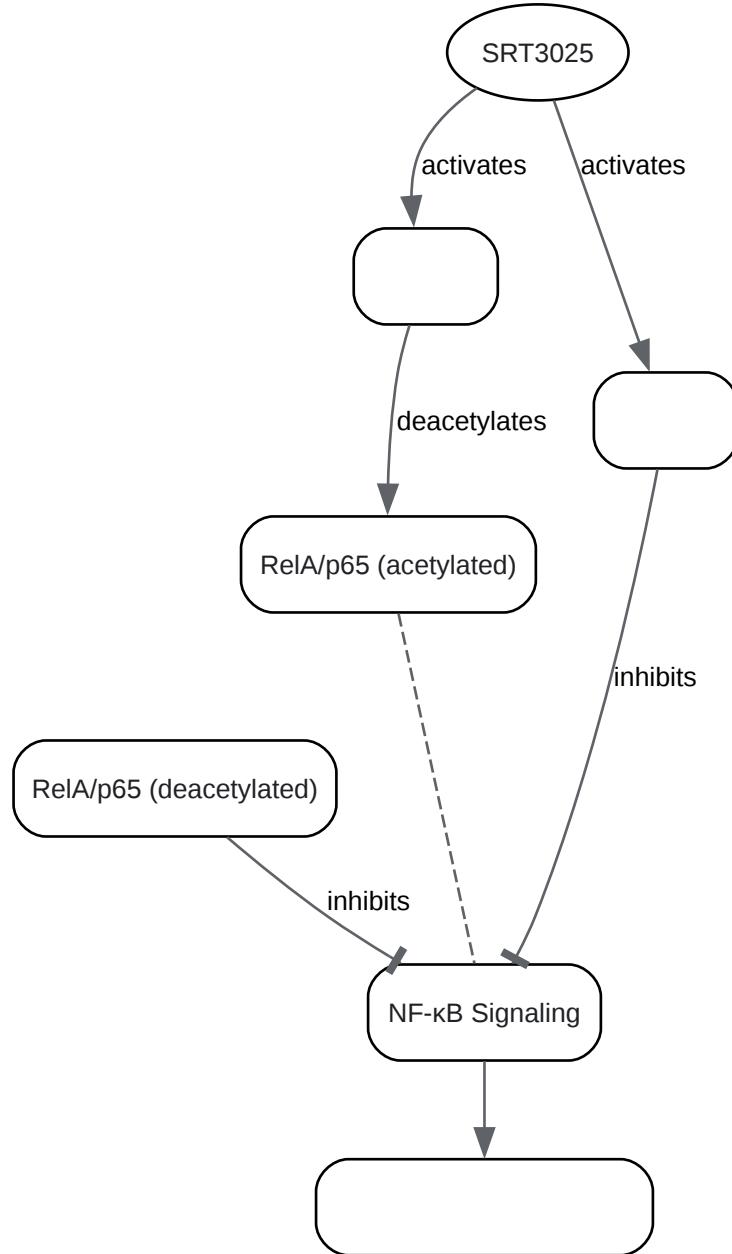
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SRT3025 allosterically activates the SIRT1 enzyme.

Inhibition of Osteoclastogenesis

In the context of bone metabolism, **SRT3025** has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This is achieved through a dual mechanism involving the activation of AMP-activated protein kinase (AMPK) and the deacetylation of the NF- κ B subunit RelA/p65.

SRT3025-Mediated Inhibition of Osteoclastogenesis

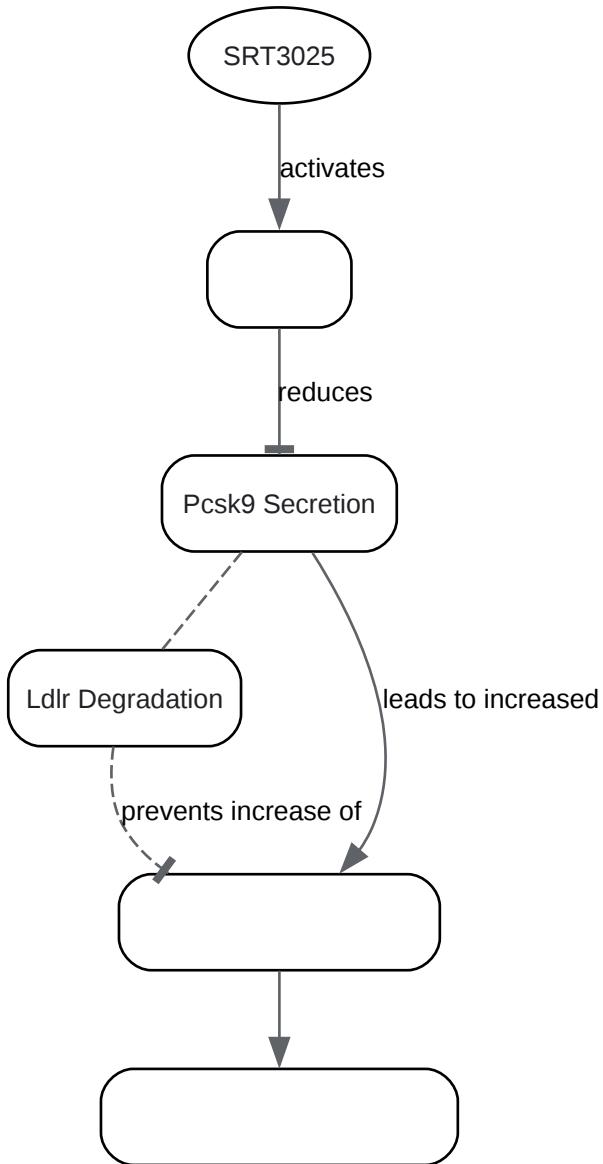
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SRT3025 inhibits osteoclast differentiation via SIRT1 and AMPK pathways.

Atheroprotective Effects

SRT3025 has demonstrated atheroprotective properties in preclinical models. A key mechanism involves the post-translational regulation of the LDL receptor (Ldlr) and proprotein convertase subtilisin/kexin type 9 (Pcsk9) in hepatocytes.

Atheroprotective Mechanism of SRT3025



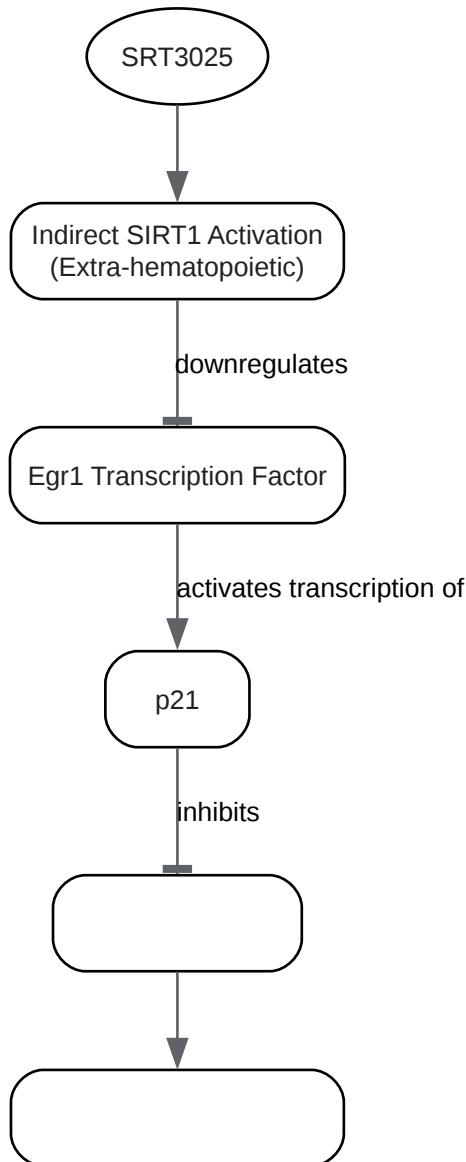
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SRT3025 enhances LDL cholesterol clearance by modulating Pcsk9 and Ldlr.

Improved Hematopoiesis in Fanconi Anemia Models

In preclinical models of Fanconi anemia, **SRT3025** has been shown to improve hematopoiesis. The proposed mechanism involves the downregulation of the Egr1-p21 axis, leading to an expansion of hematopoietic stem and progenitor cells.

Proposed Mechanism of SRT3025 in Fanconi Anemia Models



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SRT3025's proposed effect on hematopoiesis in Fanconi anemia models.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of **SRT3025** in various disease models.

Atherosclerosis in ApoE-/- Mice[3][4]

Parameter	Control (High-Cholesterol Diet)	SRT3025 (3.18 g/kg in diet)	% Change
<hr/>			
Aortic Plaque Size			
Thoraco-abdominal aorta (% of surface)	~15%	~5%	↓ ~67%
Aortic root (μm ²)	~450,000	~250,000	↓ ~44%
<hr/>			
Plasma Lipids (mg/dL)			
Total Cholesterol	~800	~500	↓ ~37.5%
LDL Cholesterol	~600	~350	↓ ~41.7%
VLDL Cholesterol	~150	~100	↓ ~33.3%

Osteoporosis in Ovariectomized (OVX) Mice

Parameter	Vehicle-treated OVX	SRT3025 (100 mg/kg/day)	% Change vs. Vehicle
Vertebral Bone Microarchitecture			
Bone Volume/Total Volume (BV/TV) (%)	~10%	~20%	↑ ~100%
Trabecular Number (1/mm)	~4	~6	↑ ~50%
Trabecular Thickness (mm)	~0.04	~0.05	↑ ~25%
Femoral Biomechanical Properties			
Maximal Load (N)	~15	~20	↑ ~33%
Stiffness (N/mm)	~150	~200	↑ ~33%

Type 2 Diabetes in Diet-Induced Obese Mice[1]

Parameter	Control (High-Fat Diet)	SRT3025 (100 mg/kg/day)	% Change
Body Weight Gain	Increased	Prevented	-
Glucose Homeostasis			
Fasting Glucose	-	-	↓ 21%
Postprandial Glucose	-	-	↓ 14%
Insulin Levels			
Fasting Insulin	-	-	↓ 70%
Postprandial Insulin	-	-	↓ 82.7%
Serum Triglycerides	-	-	↓ 41%
Hepatic Triglycerides	-	-	↓ 48%

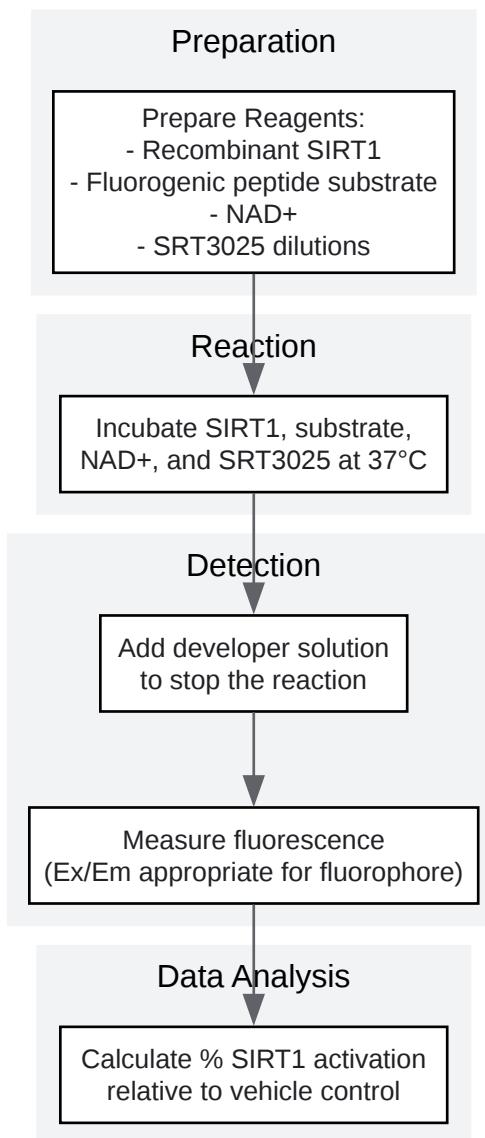
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of **SRT3025**.

In Vitro SIRT1 Activation Assay

This protocol describes a common method to assess the direct activating effect of compounds on SIRT1 enzymatic activity.

Workflow for In Vitro SIRT1 Activation Assay

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A generalized workflow for assessing SIRT1 activation in vitro.

Protocol:

- Reagent Preparation:

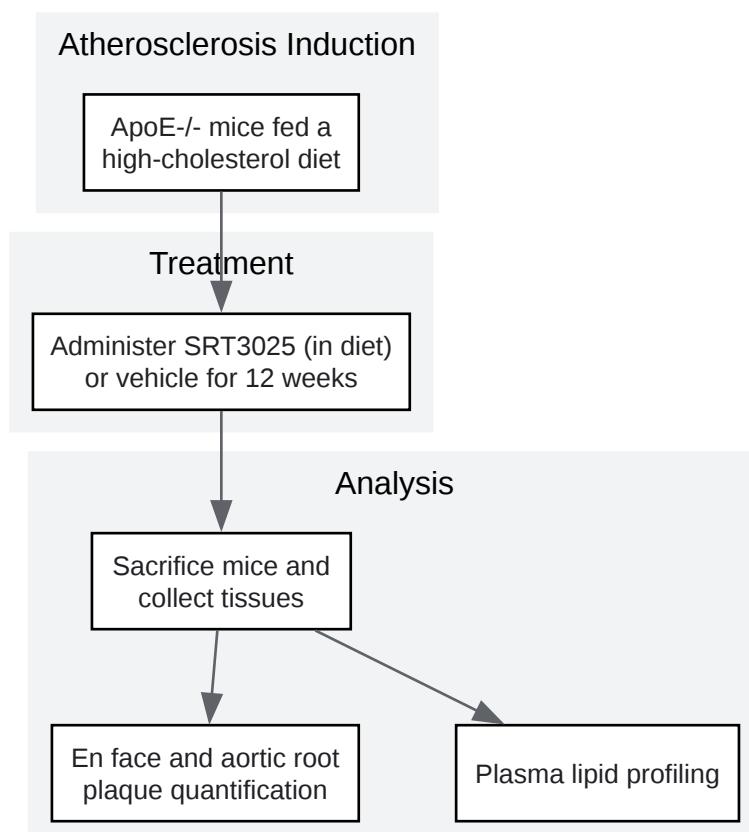
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Dilute recombinant human SIRT1 enzyme in reaction buffer to the desired concentration.
- Prepare a stock solution of a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1) and NAD⁺ in reaction buffer.
- Prepare serial dilutions of **SRT3025** in DMSO, then further dilute in reaction buffer.

- Reaction Setup:
 - In a 96-well microplate, add the diluted **SRT3025** or vehicle (DMSO) to the appropriate wells.
 - Add the SIRT1 enzyme solution to all wells except for the no-enzyme control.
 - Initiate the reaction by adding the substrate/NAD⁺ mixture to all wells.
- Incubation:
 - Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.
- Detection:
 - Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence developer.
 - Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
- Data Analysis:
 - Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
 - Subtract the background fluorescence (no-enzyme control) from all readings.
 - Calculate the percent activation of SIRT1 by **SRT3025** relative to the vehicle control.

In Vivo Atherosclerosis Study in ApoE-/- Mice[3][4]

This protocol outlines the methodology for evaluating the anti-atherosclerotic effects of **SRT3025** in a mouse model.

Workflow for In Vivo Atherosclerosis Study



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A workflow for the in vivo assessment of **SRT3025** on atherosclerosis.

Protocol:

- Animal Model and Diet:

- Use male Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.
- At 8 weeks of age, switch the mice to a high-cholesterol diet (e.g., containing 1.25% cholesterol and 15% fat).
- Drug Administration:
 - Prepare the high-cholesterol diet with or without **SRT3025** (3.18 g/kg of diet).
 - Administer the respective diets to the control and treatment groups for 12 weeks.
- Tissue Collection:
 - At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis.
 - Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Dissect the aorta from the heart to the iliac bifurcation.
- Atherosclerotic Plaque Quantification:
 - En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
 - Aortic root analysis: Embed the heart in OCT medium, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O and counterstain with hematoxylin. Quantify the lesion area in multiple sections.
- Plasma Lipid Analysis:
 - Measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in the collected plasma samples using commercially available enzymatic kits.

Osteoclastogenesis Assay

This protocol describes an in vitro assay to assess the effect of **SRT3025** on the differentiation of bone marrow-derived macrophages into osteoclasts.

Protocol:

- Cell Isolation and Culture:
 - Isolate bone marrow cells from the femurs and tibias of mice.
 - Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).
- Osteoclast Differentiation:
 - Plate the BMMs in 96-well plates and culture them in the presence of M-CSF and RANKL (receptor activator of nuclear factor kappa-B ligand) to induce osteoclast differentiation.
 - Treat the cells with various concentrations of **SRT3025** or vehicle (DMSO).
- TRAP Staining:
 - After 5-7 days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.
 - Identify osteoclasts as TRAP-positive multinucleated cells (containing ≥3 nuclei).
 - Quantify the number of osteoclasts per well.
- Western Blot Analysis for Osteoclast Markers:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Lyse the cells at different time points during differentiation to extract total protein.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Probe the membrane with primary antibodies against key osteoclastogenesis markers such as NFATc1 and DC-STAMP, followed by HRP-conjugated secondary antibodies.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

SRT3025 has been investigated in a Phase I clinical trial in healthy male volunteers to assess its safety, tolerability, and pharmacokinetics for the potential treatment of metabolic diseases, including type 2 diabetes (ClinicalTrials.gov Identifier: NCT01340911).^[9] The study was a randomized, placebo-controlled, single-blind, dose-escalation trial. As of the writing of this guide, the results of this clinical trial have not been publicly disclosed.

Conclusion

SRT3025 is a promising SIRT1 activator with a well-defined mechanism of action and demonstrated efficacy in a range of preclinical disease models. Its ability to modulate key signaling pathways involved in metabolism, inflammation, and cellular homeostasis underscores its therapeutic potential. The data presented in this technical guide provide a solid foundation for further research and development of **SRT3025** and other SIRT1-activating compounds. Future studies, including the public disclosure of clinical trial results, will be crucial in determining the translational applicability of this compound in human diseases.

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References

- 1. | BioWorld [bioworld.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Dendritic Cell-Specific Transmembrane Protein (DC-STAMP) Regulates Osteoclast Differentiation via the Ca²⁺/NFATc1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. DC-STAMP Regulates Osteoclastogenesis through the Ca²⁺ /NFATc1 Axis - ACR Meeting Abstracts [acrabstracts.org]

- 6. researchgate.net [researchgate.net]
- 7. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Expression Profiling of NFATc1-Knockdown in RAW 264.7 Cells: An Alternative Pathway for Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
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